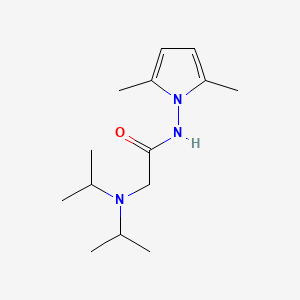
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diisopropylamino group and a 2,5-dimethylpyrrol-1-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by reacting 2,5-hexanedione with ammonia in the presence of an acid catalyst.
Attachment of the diisopropylamino group: This step involves the reaction of 2,5-dimethylpyrrole with diisopropylamine under suitable conditions to form the desired intermediate.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to form Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The 2,5-dimethylpyrrol-1-yl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,5-dimethylpyrrol-1-yl)-: Lacks the diisopropylamino group, which may result in different chemical and biological properties.
Acetamide, 2-(diisopropylamino)-N-(pyrrol-1-yl)-: Lacks the methyl groups on the pyrrole ring, which can affect its reactivity and interactions.
Uniqueness
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is unique due to the presence of both the diisopropylamino group and the 2,5-dimethylpyrrol-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
20627-21-8 |
|---|---|
Molecular Formula |
C14H25N3O |
Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C14H25N3O/c1-10(2)16(11(3)4)9-14(18)15-17-12(5)7-8-13(17)6/h7-8,10-11H,9H2,1-6H3,(H,15,18) |
InChI Key |
LQCBYEADVVYUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)CN(C(C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















